APN Inhibition: 70 nM IC50 vs. HDAC1/2 IC50 >100,000 nM Establishes Target Selectivity
3-Amino-3-(2-methyl-5-nitrophenyl)propanoic acid inhibits aminopeptidase N (APN) with an IC50 of 70 nM in porcine kidney microsomes, whereas its inhibitory activity against histone deacetylases HDAC1 and HDAC2 in human HeLa cell nuclear extract exceeds 100,000 nM [1]. This >1,400-fold selectivity window contrasts with the broader HDAC inhibitory profile claimed for related 3-amino-3-arylpropanoic acid derivatives [2], indicating that the 2-methyl-5-nitrophenyl substitution pattern directs target engagement toward APN rather than HDAC isoforms.
| Evidence Dimension | Enzyme inhibition potency and target selectivity |
|---|---|
| Target Compound Data | IC50 = 70 nM (APN); IC50 > 100,000 nM (HDAC1/HDAC2) |
| Comparator Or Baseline | Related 3-amino-3-arylpropanoic acid derivatives (unspecified substitution) claimed as HDAC inhibitors in patent literature |
| Quantified Difference | >1,400-fold selectivity for APN over HDAC1/HDAC2 |
| Conditions | APN: porcine kidney microsomes, 5 min preincubation, L-leu-p-nitroanilide substrate, 30 min readout; HDAC1/HDAC2: human HeLa nuclear extract, 5 min preincubation, Boc-Lys(acetyl)-AMC substrate, 30 min readout |
Why This Matters
This selectivity profile enables researchers to probe APN-dependent pathways without confounding HDAC-mediated effects, a critical consideration in oncology and inflammation target validation studies.
- [1] BindingDB. BDBM50144946 (CHEMBL3763918). APN IC50 = 70 nM; HDAC1/HDAC2 IC50 > 100,000 nM. Available from: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50144946 View Source
- [2] CN101982458A. 3-amino-3-arylpropionic acid and preparation method thereof. Patent. 2011. View Source
